

# Spectroscopic Analysis of 2-(2-Nitrophenyl)ethanamine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(2-Nitrophenyl)ethanamine

Cat. No.: B1314092

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-(2-Nitrophenyl)ethanamine**, a key chemical intermediate. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of predicted data and analysis based on structurally analogous compounds. The information herein is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

## Spectral Data Summary

The following tables summarize the predicted and expected spectral data for **2-(2-Nitrophenyl)ethanamine**. These values are calculated using computational models and by comparison with known data for similar structures, such as 2-phenylethanamine and various nitroaromatic compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup> H NMR (Predicted)	<sup>13</sup> C NMR (Predicted)
Chemical Shift (δ, ppm)	Assignment
~ 7.8 - 8.0	Ar-H (adjacent to NO <sub>2</sub> )
~ 7.3 - 7.6	Ar-H
~ 3.1 - 3.3	Ar-CH <sub>2</sub>
~ 2.9 - 3.1	CH <sub>2</sub> -NH <sub>2</sub>
~ 1.5 - 2.5 (broad)	NH <sub>2</sub>

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

Frequency (cm <sup>-1</sup> )	Vibrational Mode	Intensity
3400 - 3300	N-H stretch (amine)	Medium
3100 - 3000	C-H stretch (aromatic)	Medium
2950 - 2850	C-H stretch (aliphatic)	Medium
1600 - 1585, 1500 - 1400	C=C stretch (aromatic)	Medium-Strong
1530 - 1500	N-O stretch (asymmetric, nitro)	Strong
1350 - 1330	N-O stretch (symmetric, nitro)	Strong
850 - 750	C-H bend (out-of-plane, aromatic)	Strong

Table 3: Mass Spectrometry (MS) Data

m/z (Mass-to-Charge Ratio)	Assignment
166	$[M]^+$ (Molecular Ion)
150	$[M - NH_2]^+$
136	$[M - NO]^+$
120	$[M - NO_2]^+$
91	$[C_7H_7]^+$ (Tropylium ion)

## Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above. These protocols are generalized for a solid organic amine like **2-(2-Nitrophenyl)ethanamine** and may require optimization based on the specific instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1H$  and  $^{13}C$  NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **2-(2-Nitrophenyl)ethanamine**.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ). Chloroform-d ( $CDCl_3$ ) is a common choice for similar compounds.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

$^1H$  NMR Acquisition:

- Insert the sample into the NMR spectrometer.

- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- Process the free induction decay (FID) with a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak (e.g.,  $\text{CHCl}_3$  at 7.26 ppm).
- Integrate the peaks and determine the chemical shifts and coupling constants.

#### $^{13}\text{C}$ NMR Acquisition:

- Following  $^1\text{H}$  NMR acquisition, switch the spectrometer to the  $^{13}\text{C}$  channel.
- Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. This is typically done with a broader spectral width and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus. A relaxation delay of 2-5 seconds is recommended.
- Process the FID similarly to the  $^1\text{H}$  spectrum.
- Reference the spectrum to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## Infrared (IR) Spectroscopy

**Objective:** To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

**Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

#### Sample Preparation (ATR method):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a small amount of the solid **2-(2-Nitrophenyl)ethanamine** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

#### Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$ .
- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain insight into its fragmentation pattern.

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC-MS) or a Direct Insertion Probe.

#### Sample Preparation (for GC-MS):

- Prepare a dilute solution of **2-(2-Nitrophenyl)ethanamine** in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
- Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the solution into the GC-MS system.

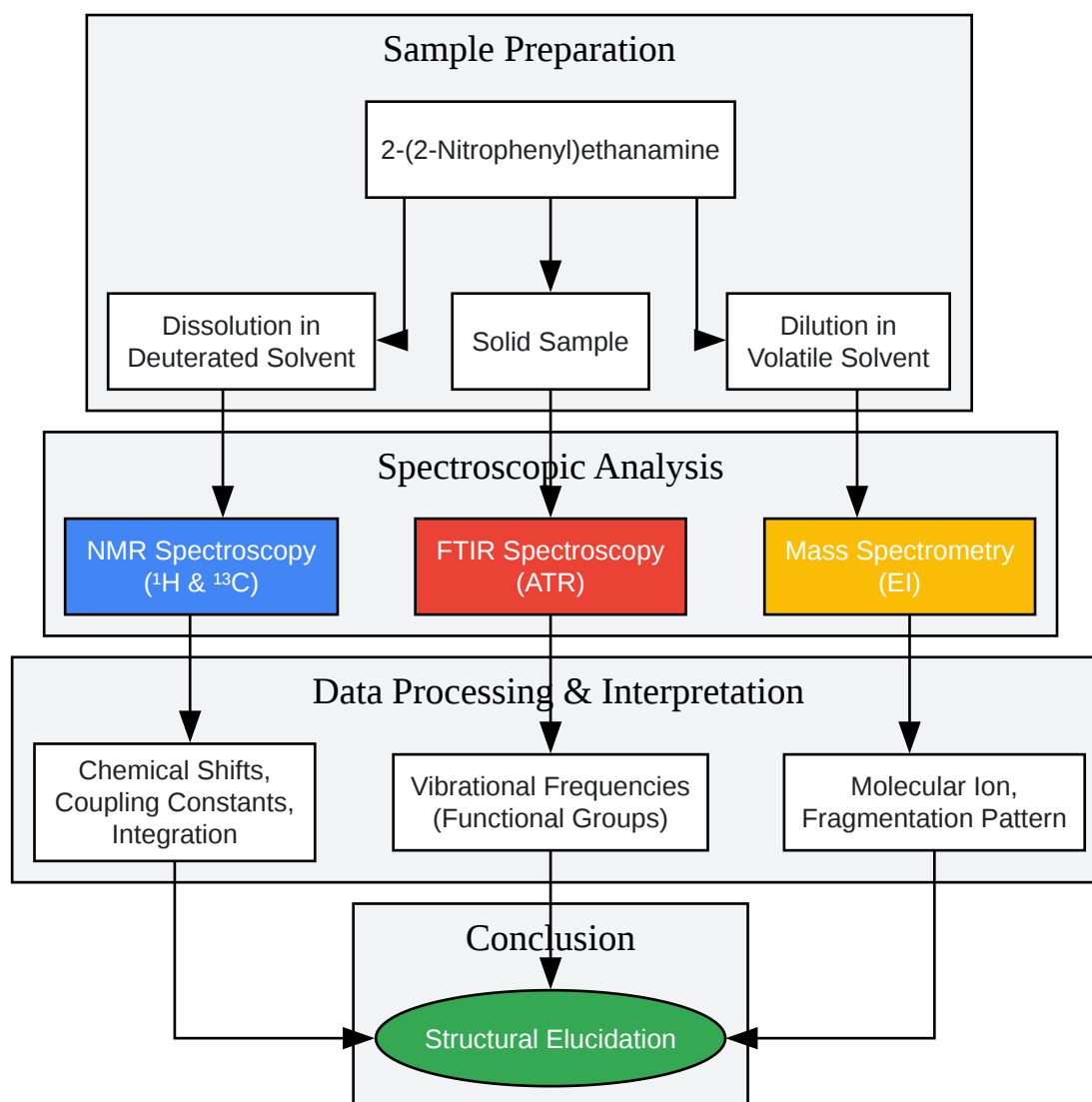
#### Data Acquisition (EI mode):

- The sample is vaporized in the injector and separated by the gas chromatography column.

- The separated compound enters the ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio ( $m/z$ ).
- The detector records the abundance of each ion.
- Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

## Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-(2-Nitrophenyl)ethanamine**.



[Click to download full resolution via product page](#)

*Workflow for Spectroscopic Analysis.*

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-(2-Nitrophenyl)ethanamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1314092#spectral-data-for-2-2-nitrophenyl-ethanamine-nmr-ir-ms\]](https://www.benchchem.com/product/b1314092#spectral-data-for-2-2-nitrophenyl-ethanamine-nmr-ir-ms)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)